Cas no 59748-92-4 (4-bromo-2-chlorobenzoic acid)

4-bromo-2-chlorobenzoic acid structure
4-bromo-2-chlorobenzoic acid structure
Product Name:4-bromo-2-chlorobenzoic acid
CAS No:59748-92-4
MF:C7H4BrClO2
MW:235.462460517883
CID:950608
PubChem ID:108829
Update Time:2025-04-19

4-bromo-2-chlorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-2-chlorobenzoic acid
    • 3,6-Diamino-9-(4-(methylsulfonyl)aminophenyl)aminoacridine
    • 3,6-Diamino-amsa
    • AC1L2RGR
    • AC1Q4GQ8
    • AC1Q6VV1
    • AG-H-03191
    • CHEMBL37647
    • N-[4-(3,6-diamino-acridin-9-ylamino)-phenyl]-methanesulfonamide
    • N-[4-(3,6-dimethoxy-acridin-9-ylamino)-phenyl]-methanesulfonamide
    • n-{4-[(3,6-diaminoacridin-9-yl)amino]phenyl}methanesulfonamide
    • 4-Bromo-2-chlorobenzoicacid
    • 59748-90-2
    • CS-W002193
    • PS-7658
    • 4-Bromo-2-chlorobenzoic acid, 97%
    • 2-Chloro-4-bromobenzoic acid
    • A929609
    • DB-024156
    • AC-3904
    • A8383
    • JAVZWSOFJKYSDY-UHFFFAOYSA-
    • DTXSID20208460
    • 4-bromo-2-chloro-benzoic acid
    • W-105302
    • 2-Chloro-4-bromobenzoic Acid; 4-Bromo-2-chloro-benzoic Acid;
    • 4-bromo-2chlorobenzoic acid
    • 695NUG32VH
    • 4-bromo-2-chloro benzoic acid
    • InChI=1/C7H4BrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
    • A832455
    • STR06071
    • SCHEMBL256718
    • NS00034230
    • EINECS 261-911-9
    • B1407
    • AKOS005258412
    • SY013482
    • 59748-92-4
    • Z448102192
    • EN300-44255
    • Benzoic acid, 4-bromo-2-chloro-
    • AM20061170
    • MFCD00040903
    • Inchi: 1S/C7H4BrClO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)
    • InChI Key: JAVZWSOFJKYSDY-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(C(=O)O)=C(C=1)Cl

Computed Properties

  • Exact Mass: 233.90832g/mol
  • Monoisotopic Mass: 233.90832g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Melting Point: 171-175 °C

4-bromo-2-chlorobenzoic acid Security Information

  • Hazardous Material transportation number:UN 2811 6.1/PG 3
  • WGK Germany:3
  • Hazard Category Code: 22-50/53
  • Safety Instruction: 60-61
  • Hazardous Material Identification: Xn N
  • Risk Phrases:22-50/53
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